3-Oxopentanoic acid
Overview
Description
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is made from odd carbon fatty acids in the liver and rapidly enters the brain . As opposed to 4-carbon ketone bodies, beta-ketopentanoate is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .
Molecular Structure Analysis
The molecular formula of 3-Oxopentanoic acid is C5H8O3 . The InChIKey, a unique identifier for the compound, is FHSUFDYFOHSYHI-UHFFFAOYSA-N . The canonical SMILES representation is CCC(=O)CC(=O)O .Physical And Chemical Properties Analysis
3-Oxopentanoic acid has a molecular weight of 116.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 116.047344113 g/mol .Scientific Research Applications
General Use of 3-Oxopentanoic Acid
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is made from odd carbon fatty acids in the liver and rapidly enters the brain . As opposed to 4-carbon ketone bodies, beta-ketopentanoate is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .
Application in Bioconjugate Development and FTIR Spectroelectrochemistry
- Scientific Field: Bioconjugate Development and FTIR Spectroelectrochemistry.
- Summary of the Application: Complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized. These complexes are used to develop new IR-detectable metal–carbonyl tracers for amino functions.
Application in Microbial Production of Branched-Chain Fatty Alcohols
- Scientific Field: Biofuels and Bioproducts .
- Summary of the Application: 3-Oxopentanoic acid is used in the microbial production of branched-chain fatty alcohols . These alcohols have numerous applications as fuels, emollients, plasticizers, thickeners, and detergents .
Application in Antifungal Activity Evaluation
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: 2-cyano-5-oxopentanoic acid derivatives, which are related to 3-Oxopentanoic acid, have been synthesized and evaluated for their antifungal activity .
Application in Production of Branched Long-Chain Fatty Acids
- Scientific Field: Biofuels and Bioproducts .
- Summary of the Application: 3-Oxopentanoic acid is used in the microbial production of branched long-chain fatty acids (BLFLs) . These BLFLs are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts .
Application in Production of Iso-Fatty Acid
Safety And Hazards
When handling 3-Oxopentanoic acid, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .
properties
IUPAC Name |
3-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331432 | |
Record name | 3-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopentanoic acid | |
CAS RN |
10191-25-0 | |
Record name | 3-Oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-OXOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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